molecular formula C14H12Br2N2O4 B11545319 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11545319
M. Wt: 432.06 g/mol
InChI Key: GVYRONCXZRLFRB-REZTVBANSA-N
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Description

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, methoxy, phenoxy, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and furan-2-carbaldehyde.

    Formation of Intermediate: The phenol group of 2,6-dibromo-4-methoxyphenol reacts with acetic anhydride to form an acetylated intermediate.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Final Product: The acetohydrazide derivative undergoes a condensation reaction with furan-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and furan groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydrazide group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methoxyphenol: A simpler compound with similar bromine and methoxy groups.

    2,6-Dibromo-4-methylphenol: Another related compound with a methyl group instead of a methoxy group.

    Furan-2-carbaldehyde: A key intermediate in the synthesis of the target compound.

Uniqueness

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H12Br2N2O4

Molecular Weight

432.06 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12Br2N2O4/c1-20-10-5-11(15)14(12(16)6-10)22-8-13(19)18-17-7-9-3-2-4-21-9/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

GVYRONCXZRLFRB-REZTVBANSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=CO2)Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=CO2)Br

Origin of Product

United States

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